molecular formula C18H13FN2O2 B6517891 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-58-0

7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517891
CAS No.: 902856-58-0
M. Wt: 308.3 g/mol
InChI Key: OMPQBLKXLMAMJE-UHFFFAOYSA-N
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Description

7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines the structural features of chromene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromene scaffold.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrimidine Ring: The chromene intermediate is then subjected to cyclization with guanidine or its derivatives under basic conditions to form the pyrimidine ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, affecting the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.

Mechanism of Action

The mechanism by which 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the chromene and pyrimidine rings facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
  • 7-bromo-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to its chloro and bromo analogs, 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exhibits higher electronegativity and smaller atomic radius, which can lead to different reactivity and biological activity profiles. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a more attractive candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-fluoro-2-(2-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c1-10-4-2-3-5-13(10)16-20-17(22)14-9-11-8-12(19)6-7-15(11)23-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQBLKXLMAMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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